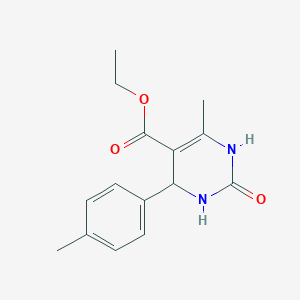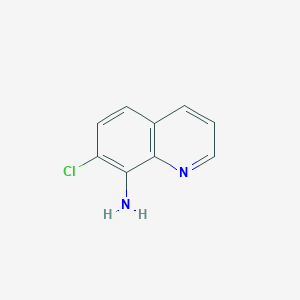
7-Chloroquinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-Chloroquinolin-8-amine and its derivatives has been achieved through various methods. One such method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .Molecular Structure Analysis
The molecular structure of 7-Chloroquinolin-8-amine is characterized by a molecular weight of 178.61800, a density of 1.363g/cm3, and a boiling point of 331.1ºC at 760 mmHg . The molecular formula is C9H7ClN2 .Chemical Reactions Analysis
7-Chloroquinolin-8-amine can undergo various chemical reactions. For instance, it can be used to synthesize novel 7-chloro-4-aminoquinoline derivatives through a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .Physical And Chemical Properties Analysis
7-Chloroquinolin-8-amine is a solid at room temperature . It has a molecular weight of 178.61800, a density of 1.363g/cm3, and a boiling point of 331.1ºC at 760 mmHg . It should be stored in a dark place, sealed in dry conditions, at 2-8C .Applications De Recherche Scientifique
Application in Antimalarial and Anticancer Research
-
Specific Scientific Field: Medicinal Chemistry, specifically Antimalarial and Anticancer research .
-
Methods of Application or Experimental Procedures: The study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . The structures of these new compounds were elucidated based on IR, 1H NMR, 13C NMR, MS, and their elemental analysis .
-
Results or Outcomes: All the compounds showed moderate antimalarial activity with IC50 < 100 μM, six of them showed high antimalarial activity (2, 3, 4, 6, 8, and 9) with IC50 < 50 M . The most active 7-μ chloroquinoline derivative is a compound (9) . Also, the newly synthesized compounds were screened for their antitumor activity towards three lines of cancer cells, MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (Cervical carcinoma) cell lines . Compounds (3) and (9) exerted the highest activity on all cell lines and showed special selectivity toward MCF-7 cells . The antibacterial screening data showed moderate to good inhibition zone (12.5 ± 0.63–23.8 ± 1.5) towards all the tested compounds .
Application in Organic Synthesis
-
Methods of Application or Experimental Procedures: The study presents intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
Application in the Synthesis of Biologically and Pharmaceutically Active Quinoline and its Analogues
-
Specific Scientific Field: Medicinal Chemistry, specifically in the synthesis of biologically and pharmaceutically active quinoline and its analogues .
-
Methods of Application or Experimental Procedures: The study presents various synthesis protocols that have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
-
Results or Outcomes: The main part of this review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment . Furthermore, various selected quinolines and derivatives with potential biological and pharmaceutical activities will be presented .
Safety And Hazards
7-Chloroquinolin-8-amine is associated with several hazards. It can cause skin irritation (H315), is harmful if swallowed (H302), and can cause eye irritation (H320) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Orientations Futures
The future directions of 7-Chloroquinolin-8-amine research could involve the synthesis of new derivatives and the exploration of their biological activities . Biocatalysis is becoming a key tool in the synthesis of complex molecules like 7-Chloroquinolin-8-amine . Further development and increased utilization of biocatalysis for the production of drugs can be expected .
Propriétés
IUPAC Name |
7-chloroquinolin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIVDGBOGABQHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)N)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279646 |
Source


|
| Record name | 7-chloroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinolin-8-amine | |
CAS RN |
6338-98-3 |
Source


|
| Record name | 6338-98-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-chloroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

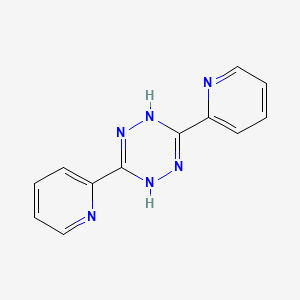
![7-Bromothieno[3,2-c]pyridin-4(5h)-one](/img/structure/B1296042.png)
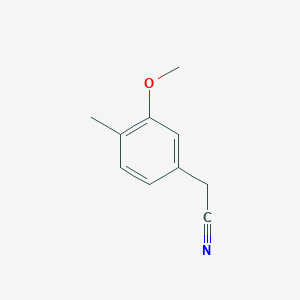
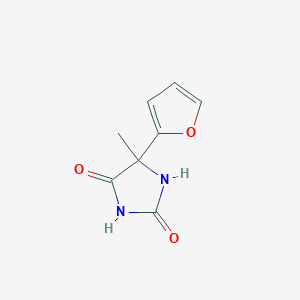
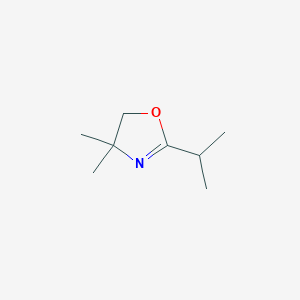
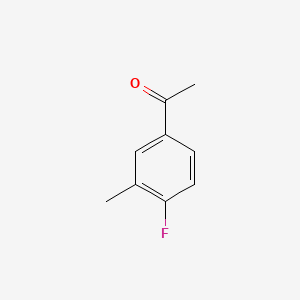
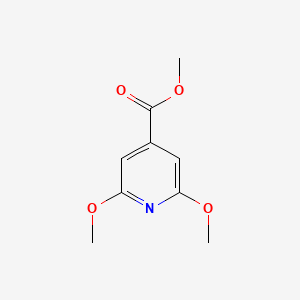

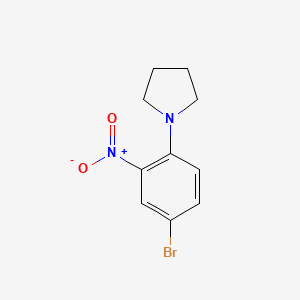
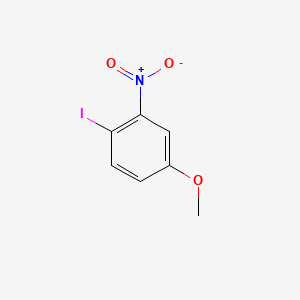
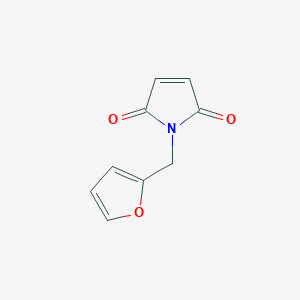
![1-(Dibenzo[b,d]furan-2-yl)ethanone](/img/structure/B1296064.png)

